molecular formula C13H16N2O4 B1608843 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid CAS No. 78243-27-3

2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid

Cat. No. B1608843
CAS RN: 78243-27-3
M. Wt: 264.28 g/mol
InChI Key: ISYLQMMLDFSLPI-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid, also known as 4-Methylpiperidin-1-yl-5-nitrobenzoic acid (MPNB), is an organic compound that has been studied extensively for its potential applications in scientific research. MPNB is a nitrobenzoic acid derivative, which is a type of aromatic compound that has a nitro group attached to a benzene ring. MPNB is a white solid that is soluble in organic solvents. It is a colorless, odorless, and non-toxic compound.

Scientific Research Applications

Hydrogen-Bonding in Molecular Structures

  • Hydrogen-Bonded Chains and Sheets : Studies have shown that molecules similar to 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid exhibit structures with hydrogen-bonded chains and sheets. For example, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate forms chains of edge-fused rings through a combination of N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds, indicating the significance of these bonds in molecular arrangement and stability (Portilla et al., 2007).

Synthesis and Characterization of Compounds

  • Synthesis of Nitroaromatic Compounds : Research has demonstrated the synthesis and characterization of nitroaromatic compounds, similar to the structure of 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid. These compounds are important for their potential biological activities. For instance, synthesis of derivatives like 2-{6-nitrobenzo[1,3]dioxol-5-(methyleneamino)}benzoic acid, showcases the diverse applications in medicinal chemistry (Dias et al., 2015).

Antibacterial and Antienzymatic Activities

  • Antibacterial and Antienzymatic Potential : Compounds with structures akin to 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid have been found to exhibit antibacterial and antienzymatic activities. For instance, sulfamoyl and 1,3,4-oxadiazole derivatives of 3-pipecoline have shown moderate to excellent inhibition against various bacteria and significant anti-enzymatic activity against urease enzyme (Rehman et al., 2019).

Crystal Structure Analysis

  • Crystallographic Studies : Crystallographic analysis of related compounds helps in understanding the molecular structure and arrangement. For example, the study of 4-aminopyridinium 4-nitrobenzoate 4-nitrobenzoic acid reveals how molecules are linked through hydrogen bonds, forming a two-dimensional network, which is crucial for understanding the molecular geometry and potential applications in materials science (Quah et al., 2008).

Application in Drug Synthesis

  • **Role in Medicinal Chemistry**: Compounds similar to 2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid are utilized in the synthesis of various drugs. For example, 4-Methylamino-3-nitrobenzoic acid, a structurally related compound, is a key intermediate in the synthesis of Dabigatran Etexilate, indicating the significance of such compounds in pharmaceutical development (Guohua, 2013).

properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9-4-6-14(7-5-9)12-3-2-10(15(18)19)8-11(12)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYLQMMLDFSLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387929
Record name 2-(4-methylpiperidin-1-yl)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperidin-1-yl)-5-nitrobenzoic acid

CAS RN

78243-27-3
Record name 2-(4-Methyl-1-piperidinyl)-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78243-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-methylpiperidin-1-yl)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10.0 g 2-chloro-5-nitro benzoic acid (50 mmol) and 13 mL 4-methyl-piperidine was refluxed for 2 h, 100 mL 1 N aq. HCl solution was added and it was extracted with 100 mL DCM. The organic phase was dried with Na2SO4, concentrated and purified via chromatography (silica gel, eluent: DCM:MeOH 100:1) to furnish the subtitle compound. MS [m+H]+=265.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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